2-(2-Methoxy-5-methylphenyl)oxirane
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Overview
Description
2-(2-Methoxy-5-methylphenyl)oxirane is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . It is an epoxide, a class of compounds characterized by a three-membered ring containing an oxygen atom. This compound is primarily used in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-methylphenyl)oxirane typically involves the epoxidation of 2-(2-Methoxy-5-methylphenyl)ethene. This reaction can be carried out using various oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar epoxidation processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-5-methylphenyl)oxirane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Further oxidation can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base like sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Reduction: Conducted in an inert atmosphere using LiAlH4 in anhydrous ether.
Oxidation: Performed using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Yields β-substituted alcohols.
Reduction: Produces 2-(2-Methoxy-5-methylphenyl)ethane-1,2-diol.
Oxidation: Results in the formation of 2-(2-Methoxy-5-methylphenyl)acetic acid or 2-(2-Methoxy-5-methylphenyl)acetone.
Scientific Research Applications
2-(2-Methoxy-5-methylphenyl)oxirane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Potential use in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)oxirane involves the formation of a highly reactive epoxide ring. This ring can undergo nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylphenyl)oxirane
- 2-(2-Methoxyphenyl)oxirane
- 2-(2-Methyl-5-methoxyphenyl)oxirane
Comparison
2-(2-Methoxy-5-methylphenyl)oxirane is unique due to the presence of both methoxy and methyl substituents on the phenyl ring. This structural feature can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For instance, the methoxy group can act as an electron-donating group, stabilizing certain reaction intermediates and affecting the overall reaction pathway.
Properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-4-9(11-2)8(5-7)10-6-12-10/h3-5,10H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQIYXDZTYAVFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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